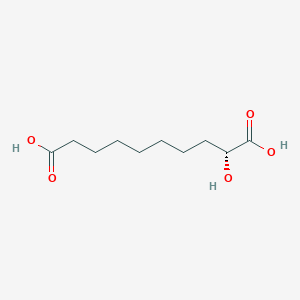

(2R)-2-hydroxydecanedioic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H18O5 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

(2R)-2-hydroxydecanedioic acid |

InChI |

InChI=1S/C10H18O5/c11-8(10(14)15)6-4-2-1-3-5-7-9(12)13/h8,11H,1-7H2,(H,12,13)(H,14,15)/t8-/m1/s1 |

InChI Key |

LPIOYESQKJFWPQ-MRVPVSSYSA-N |

Isomeric SMILES |

C(CCC[C@H](C(=O)O)O)CCCC(=O)O |

Canonical SMILES |

C(CCCC(C(=O)O)O)CCCC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of 2r 2 Hydroxydecanedioic Acid

Presence in Biological Systems (Non-human Models)

While much of the research on 2-hydroxydecanedioic acid focuses on its role in human metabolism, its presence has also been noted in non-human biological systems. For instance, studies on rat hair metabolomics have identified various compounds, though specific data on (2R)-2-hydroxydecanedioic acid in these models requires further targeted investigation. nih.gov

Detection in Mammalian Biofluids as a Metabolic Indicator

The detection of 2-hydroxydecanedioic acid, particularly the (2R) enantiomer, in mammalian biofluids is of significant clinical interest. It is recognized as a urinary metabolite that can be indicative of certain metabolic disorders. ebi.ac.ukmedkoo.compharmaffiliates.com

Research has shown that elevated levels of 2-hydroxysebacic acid are excreted in the urine of individuals with peroxisomal disorders, such as Zellweger syndrome and neonatal adrenoleukodystrophy. ebi.ac.ukpharmaffiliates.com In these conditions, the impaired fatty acid oxidation within peroxisomes leads to the accumulation of specific metabolites, including this compound. ebi.ac.uk

A stereoselective analysis of urine samples from patients with Zellweger syndrome revealed a predominant excretion of the 2R-enantiomer of 2-hydroxysebacic acid. ebi.ac.uk This finding is crucial for understanding the biochemical pathways affected by the disease. ebi.ac.uk

Interestingly, increased excretion of (2R)-2-hydroxysebacic acid has also been observed in premature infants who are fed a diet containing medium-chain triglycerides (MCTs). ebi.ac.uk This suggests that the metabolic pathways leading to the formation of this compound can be influenced by dietary factors, particularly the intake of certain types of fats. ebi.ac.uk The formation of 2-hydroxysebacic acid in these infants is thought to follow similar metabolic routes as those in patients with Zellweger syndrome. ebi.ac.uk

The following table summarizes key findings related to the detection of this compound in mammalian biofluids:

| Population Studied | Biofluid | Key Findings |

| Patients with Zellweger syndrome | Urine | Increased excretion of 2R-hydroxysebacic acid. ebi.ac.uk |

| Premature infants on MCT diet | Urine | Dominant excretion of 2R-hydroxysebacic acid. ebi.ac.uk |

| Children with peroxisomal disorders | Urine | Identified as a biomarker for these conditions. pharmaffiliates.com |

Occurrence in Other Organisms (e.g., Microorganisms, Plants, Animal-derived Foods)

Beyond mammalian systems, 2-hydroxydecanedioic acid has been detected in other organisms and food sources.

While specific studies on the production of this compound by microorganisms are not extensively detailed in the provided context, the broader class of dicarboxylic acids is known to be involved in microbial metabolism.

In the realm of plants, recent studies have begun to explore the complex lipid composition of root exudates. One such study identified 10-hydroxydecanoic acid among the compounds present in the root exudates of a perennial plant, highlighting the diversity of fatty acid derivatives in the plant kingdom. biorxiv.orgbiorxiv.org

The Human Metabolome Database (HMDB) indicates that 2-hydroxydecanedioic acid has been detected, although not quantified, in several animal-derived foods. hmdb.ca This suggests that consumption of these foods could potentially contribute to the levels of this compound in the body. hmdb.ca

The table below lists some of the animal-derived foods where 2-hydroxydecanedioic acid has been detected:

| Food Category | Specific Examples |

| Poultry | Chicken (Gallus gallus) hmdb.ca |

| Other Birds | Anatidae (ducks, geese, swans) hmdb.ca |

| Pork | Domestic pig (Sus scrofa domestica) hmdb.ca |

Biosynthesis and Metabolic Pathways of 2r 2 Hydroxydecanedioic Acid

Precursor Identification and Metabolic Origin

The formation of (2R)-2-hydroxydecanedioic acid is not a primary metabolic event but rather the result of the subsequent processing of other fatty acid metabolites. Its origins are intrinsically linked to the metabolism of medium-chain fatty acids and the dicarboxylic acids derived from them.

The direct precursor to 2-hydroxydecanedioic acid is sebacic acid (decanedioic acid) medkoo.com. Sebacic acid is a ten-carbon, straight-chain dicarboxylic acid that arises from the oxidation of decanoic acid. The formation of this compound occurs when sebacic acid undergoes further oxidation. Specifically, a hydroxyl group is introduced at the alpha-carbon (C-2) position of sebacic acid. The chiral metabolite 2-hydroxysebacic acid (2-HS) is considered an important diagnostic marker for peroxisomal disorders ebi.ac.uk. Studies have confirmed that the dominant enantiomer excreted in these conditions is the (2R) form, indicating a highly stereospecific metabolic process ebi.ac.uk.

The metabolic journey to this compound begins with medium-chain fatty acids (MCFAs), such as decanoic acid. While the primary route for fatty acid catabolism is mitochondrial β-oxidation, a secondary pathway known as ω-oxidation becomes significant when the mitochondrial pathway is overloaded or impaired jci.orgnih.gov. This can occur during periods of high fat intake, particularly from medium-chain triglycerides (MCT), or in individuals with genetic disorders affecting β-oxidation jci.orgnih.gov.

In the ω-oxidation pathway, which occurs primarily in the endoplasmic reticulum, a fatty acid is attacked at its terminal methyl (ω) carbon. This carbon is hydroxylated and subsequently oxidized to a carboxylic acid, yielding a dicarboxylic acid jci.orgnih.gov. In the case of decanoic acid, this process yields sebacic acid chemicalbook.com. Therefore, the availability of sebacic acid, the precursor to this compound, is directly tied to the rate of ω-oxidation of medium-chain fatty acids.

Role of Sebacic Acid Oxidation in this compound Formation

Enzymatic Mechanisms and Biochemical Pathways

The conversion of a simple fatty acid into a hydroxylated dicarboxylic acid involves a sequence of enzymatic reactions spanning multiple cellular compartments.

The formation of this compound is a multi-step process involving both ω-oxidation and peroxisomal β-oxidation systems.

ω-Oxidation: This initial phase takes place in the endoplasmic reticulum. Cytochrome P450 enzymes, specifically from the CYP4A family, hydroxylate the ω-carbon of a medium-chain fatty acid nih.govphysiology.org. Subsequent dehydrogenases then oxidize this hydroxyl group to a carboxyl group, forming a dicarboxylic acid like sebacic acid.

Peroxisomal β-Oxidation: Dicarboxylic acids, once formed, are primarily metabolized further through β-oxidation within peroxisomes nih.govphysiology.org. The accumulation of this compound is strongly linked to the dysfunction of this peroxisomal pathway ebi.ac.uk. In conditions like Zellweger syndrome, where peroxisomal biogenesis is defective, fatty acid oxidation is impaired ebi.ac.uk. This impairment leads to the accumulation of unusual metabolites. It is hypothesized that when the normal peroxisomal β-oxidation of sebacic acid stalls, an alternative reaction occurs, leading to the hydroxylation at the C-2 position ebi.ac.uk.

The stereospecific formation of the (2R)-enantiomer suggests a specific enzymatic reaction rather than a random chemical process ebi.ac.uk.

Several key enzyme classes are responsible for the biosynthetic route leading to this compound.

| Enzyme Class | Role in Pathway | Cellular Location | Specific Examples/Genes |

| Cytochrome P450 Monooxygenases | Catalyze the initial ω-hydroxylation of fatty acids. | Endoplasmic Reticulum | CYP4A family nih.govphysiology.org |

| Alcohol & Aldehyde Dehydrogenases | Oxidize the ω-hydroxy group to a carboxylic acid, forming a dicarboxylic acid. | Endoplasmic Reticulum | ADH7, ALDH3A2 chemicalbook.com |

| Acyl-CoA Synthetases | Activate dicarboxylic acids (e.g., sebacic acid) to their CoA esters for subsequent oxidation. | Peroxisomes | - |

| Peroxisomal β-Oxidation Enzymes | Metabolize dicarboxylyl-CoAs. Impairment leads to substrate accumulation and alternative reactions. | Peroxisomes | Acyl-CoA Oxidase (AOX) is the first enzyme nih.gov. |

| (Undefined) 2-Hydroxylase | Catalyzes the stereospecific hydroxylation of sebacyl-CoA at the C-2 position to form (2R)-2-hydroxydecanedioyl-CoA. | Peroxisomes | The specific enzyme is not fully characterized but is linked to peroxisomal machinery. |

This table summarizes the classes of enzymes involved in the formation of this compound and their functions.

Involvement of Peroxisomal Oxidation Systems (ω- and β-Oxidation)

Comparative Biosynthetic Routes of Hydroxy Dicarboxylic Acid Homologues

The formation of hydroxylated dicarboxylic acids is not unique to the 10-carbon chain. A variety of similar homologues can be found, and their specific structures provide clues to the underlying metabolic disruptions. The position of the hydroxyl group (e.g., C-2 vs. C-3) and its stereochemistry are critical diagnostic indicators.

For instance, 3-hydroxydicarboxylic acids (such as 3-hydroxydecanedioic and 3-hydroxydodecanedioic acid) are also metabolites of fatty acid oxidation nih.govscispace.com. However, they are typically viewed as intermediates of the standard β-oxidation spiral. Their accumulation often points to a deficiency in mitochondrial 3-hydroxyacyl-CoA dehydrogenase enzymes.

In contrast, the presence of 2-hydroxy dicarboxylic acids, particularly the (2R)- isomer of 2-hydroxysebacic acid, is a more specific marker for peroxisomal oxidation disorders ebi.ac.uk. This distinction is crucial for differential diagnosis. While both mitochondrial and peroxisomal defects can lead to dicarboxylic aciduria, the specific pattern of hydroxylated metabolites can pinpoint the affected organelle.

Table 1: Comparison of Hydroxy Dicarboxylic Acid Metabolites

| Compound Name | Carbon Chain | Hydroxyl Position | Stereochemistry | Associated Metabolic Pathway/Disorder | Reference(s) |

|---|---|---|---|---|---|

| This compound | C10 | C-2 | R-isomer | Peroxisomal β-Oxidation Defects (e.g., Zellweger Syndrome) | ebi.ac.uk |

| 3-Hydroxydecanedioic Acid | C10 | C-3 | Not specified | Mitochondrial β-Oxidation Defects | nih.gov |

| 3-Hydroxydodecanedioic Acid | C12 | C-3 | Not specified | Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency | scispace.com |

| Adipic Acid | C6 | None | N/A | General marker of increased ω-oxidation | researchgate.net |

| Suberic Acid | C8 | None | N/A | General marker of increased ω-oxidation | researchgate.net |

This interactive table compares this compound with other related metabolites, highlighting differences in their structure and diagnostic significance.

Analytical Methodologies for the Advanced Characterization of 2r 2 Hydroxydecanedioic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating (2R)-2-hydroxydecanedioic acid from complex matrices and for its quantification. The choice of technique depends on the specific analytical goal, such as stereoselective analysis or metabolite profiling.

Enantioselective Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS) for Stereoselective Analysis

Enantioselective multidimensional gas chromatography-mass spectrometry (MDGC-MS) stands as a powerful tool for the stereoselective analysis of chiral compounds like 2-hydroxydecanedioic acid, which is also known as 2-hydroxysebacic acid (2-HS). ebi.ac.uknih.govnih.gov This technique is particularly valuable for analyzing complex samples, such as urine, where it can provide crucial information for the diagnosis of certain metabolic disorders. ebi.ac.uknih.govnih.govnih.gov

The methodology involves an initial separation on a pre-column, from which specific fractions are transferred online to a main column coated with a chiral stationary phase for enantiomeric separation, followed by mass spectrometric detection. nih.gov For the analysis of 2-hydroxysebacic acid and other chiral metabolites, a commonly used chiral stationary phase is heptakis-(2,3-di-O-methyl-6-O-tert-butyl-dimethylsilyl)-beta-cyclodextrin. ebi.ac.uknih.gov This approach allows for the simultaneous stereodifferentiation of multiple chiral metabolites in a single chromatographic run. ebi.ac.uknih.gov

Research has demonstrated the successful application of enantio-MDGC-MS in determining the enantiomeric distribution of 2-hydroxysebacic acid in urine samples. ebi.ac.uknih.gov For instance, studies have shown an increased excretion of the (2R) enantiomer in patients with Zellweger syndrome. ebi.ac.uknih.gov This highlights the importance of enantioselective analysis in understanding metabolic pathways and diagnosing diseases. ebi.ac.uknih.govnih.gov The ability to resolve and quantify individual enantiomers provides a deeper understanding of their distinct biological origins and functions. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Approaches

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are widely used for the analysis of organic acids, including dicarboxylic acids. chromatographytoday.comshimadzu.com These techniques offer high sensitivity and specificity for a broad range of applications. chromatographytoday.com For organic acids, which are typically polar compounds, several HPLC separation modes can be employed, with ion-exchange, ion exclusion, and reversed-phase chromatography being the most common. shimadzu.comshimadzu.com

Reversed-phase HPLC, often coupled with UV detection in the short wavelength region (around 210 nm) where the carboxyl group absorbs, is a common approach. shimadzu.com However, due to the high polarity of many organic acids, achieving adequate retention can be challenging. shimadzu.com Mixed-mode chromatography, which combines reversed-phase and anion-exchange mechanisms, can offer greater retention and improved resolution for these compounds. lcms.cz

For the specific challenge of separating enantiomers like this compound, chiral HPLC is essential. phenomenex.com This is achieved by using a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent. phenomenex.comtandfonline.comcapes.gov.br A variety of CSPs are available, including those based on polysaccharides, proteins, and ligand-exchange mechanisms, which can separate a wide array of chiral compounds, including hydroxy acids. phenomenex.comphenomenex.com The choice of the mobile phase, which can be either normal-phase or reversed-phase, depends on the specific CSP and the analyte. phenomenex.com

Post-column derivatization with a pH indicator can also be used to enhance the selectivity and sensitivity of detection for organic acids. shimadzu.comjasco-global.com This method involves adding a pH buffer to the column effluent to promote the dissociation of the organic acids, which can then be detected with high sensitivity. shimadzu.com

Table 1: Comparison of HPLC-based methods for organic acid analysis.

| Analytical Method | Principle | Advantages | Common Detectors |

|---|---|---|---|

| Reversed-Phase HPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase. shimadzu.com | Widely applicable, uses general-purpose equipment. shimadzu.com | UV-Vis, Mass Spectrometry (MS). shimadzu.com |

| Ion-Exclusion Chromatography | Separation based on the degree of penetration into the pores of a cation exchange polymer. shimadzu.com | High selectivity for weak acids. shimadzu.com | Conductivity, UV-Vis. shimadzu.comshimadzu.com |

| Ion-Exchange Chromatography | Competition between analyte ions and mobile phase ions for charged sites on the stationary phase. shimadzu.com | High selectivity for ionic compounds. shimadzu.com | Conductivity. shimadzu.com |

| Mixed-Mode Chromatography | Utilizes multiple separation mechanisms, such as reversed-phase and anion-exchange. lcms.cz | Enhanced retention and resolution for polar compounds. lcms.cz | Mass Spectrometry (MS). lcms.cz |

| Chiral HPLC | Enantiomeric separation using a chiral stationary phase or chiral derivatizing agent. phenomenex.com | Allows for the resolution of enantiomers. phenomenex.com | UV-Vis, Fluorescence. tandfonline.comcapes.gov.br |

This table provides a summary of different HPLC methods applicable to the analysis of organic acids.

Gas Chromatography (GC) with Advanced Detection for Metabolite Profiling

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a robust and highly sensitive technique for the comprehensive analysis of metabolites, including organic acids like 2-hydroxydecanedioic acid. dubailabtests.commdpi.comresearchgate.net Due to the low volatility of organic acids, a derivatization step is typically required to convert them into more volatile forms suitable for GC analysis. mdpi.comnih.gov Common derivatization methods include trimethylsilylation (TMS). nih.govjasem.com.tr

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a gold standard for metabolite profiling. chromatographytoday.comdubailabtests.com This technique allows for the detection and quantification of a wide range of organic acids in complex biological samples, such as urine. dubailabtests.comjasem.com.tr The resulting data can provide valuable insights into metabolic pathways and help in the diagnosis of various health conditions. dubailabtests.comjasem.com.tr

For quantitative analysis, an internal standard is often used to ensure accuracy and reproducibility. mdpi.comjasem.com.tr The use of advanced detection methods, such as tandem mass spectrometry (GC-MS/MS), can further enhance the sensitivity and specificity of the analysis, allowing for the determination of the full profile of metabolites like 2-hydroxy fatty acids. nih.gov This is particularly useful for identifying and quantifying low-abundance species in complex matrices. nih.gov

Table 2: GC-MS for Metabolite Profiling of Organic Acids

| Step | Description | Purpose |

|---|---|---|

| Sample Preparation | Extraction of organic acids from the matrix (e.g., urine). jasem.com.tr | To isolate the analytes of interest. |

| Derivatization | Chemical modification to increase volatility (e.g., silylation). mdpi.comnih.gov | To make the compounds suitable for GC analysis. |

| GC Separation | Separation of derivatized compounds based on their boiling points and interactions with the stationary phase. mdpi.com | To resolve individual components of the mixture. |

| MS Detection | Ionization and mass analysis of the separated compounds. nih.gov | To identify and quantify the analytes based on their mass spectra. |

This table outlines the typical workflow for the analysis of organic acids using GC-MS.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for both chiral and achiral separations, offering several advantages over traditional liquid chromatography. americanpharmaceuticalreview.comafmps.be SFC typically uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster analyses and higher separation efficiency. afmps.beacs.org

While supercritical CO2 is nonpolar, its solvent strength can be increased by adding polar organic modifiers, such as methanol (B129727) or acetonitrile, enabling the analysis of more polar compounds like dicarboxylic acids. americanpharmaceuticalreview.comafmps.beacs.org For particularly polar or ionic compounds, the addition of a small amount of a third component, or additive, can improve peak shape and elution time. americanpharmaceuticalreview.com

SFC is particularly well-suited for chiral separations and has been widely adopted in the pharmaceutical industry for this purpose. americanpharmaceuticalreview.comnih.gov It provides orthogonal selectivity to reversed-phase HPLC and can often achieve better or complementary chiral separations. americanpharmaceuticalreview.comchromatographyonline.com The development of ultra-high-performance supercritical fluid chromatography (UPSFC) has further enhanced the speed and efficiency of these separations. afmps.be Although rapid achiral methods for some compound classes have been developed, the application of SFC for the chiral characterization of a broad range of metabolites is an area of ongoing research. acs.orgnih.gov

Spectroscopic Techniques for Structural Elucidation and Isomeric Analysis

Spectroscopic methods are indispensable for the detailed structural analysis of this compound, providing critical information about its chemical structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive and powerful technique for the structural elucidation of organic molecules, including the determination of stereochemistry. chromatographytoday.comcore.ac.uk While standard NMR can readily determine the planar structure of a compound, assigning the relative and absolute configuration of chiral centers often requires more specialized approaches. nih.govnih.gov

For hydroxy acids, one common strategy is the formation of diastereomeric derivatives with a chiral derivatizing agent. nih.govucl.ac.uk The resulting diastereomers will have distinct NMR spectra, allowing for their differentiation and quantification. The choice of the chiral derivatizing agent is crucial for achieving good resolution of the signals in the NMR spectrum. ucl.ac.uk For example, chiral amines can be used to form diastereomeric imines with aldehydes, and the enantiomeric purity can be determined by integrating the resolved signals. ucl.ac.uk

In some cases, the analysis of chemical shifts and coupling constants in the ¹H NMR spectrum can directly provide information about the relative stereochemistry without the need for derivatization. nih.govnih.gov However, this is not always possible, and the use of chiral shift reagents or derivatization is often necessary to resolve enantiomers. nih.gov The development of new chiral derivatizing agents and protocols continues to improve the utility of NMR for stereochemical assignment. nih.govnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-hydroxysebacic acid |

| 2-hydroxyisocaproic acid |

| 3-methyladipic acid |

| 2-hydroxyglutaric acid |

| 3-(4-hydroxyphenyl)-lactic acid |

| 3-hydroxysebacic acid |

| Citric acid |

| Lactic acid |

| Acetic acid |

| Methanol |

Advanced Mass Spectrometry (MS) for Metabolite Profiling

Advanced mass spectrometry (MS) techniques are indispensable for the qualitative and quantitative analysis of metabolites like this compound in complex biological matrices. These methods offer high sensitivity and selectivity, which are crucial for detecting the often low concentrations of such compounds. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are primary tools for metabolite profiling. chromatographyonline.comlongdom.org

Gas chromatography combined with mass spectrometry (GC-MS) is a well-established method for the separation and identification of hydroxy dicarboxylic acids. chalmers.se For instance, enantioselective multidimensional GC-MS has been successfully employed for the stereospecific analysis of 2-hydroxysebacic acid in urine samples from patients with certain metabolic disorders. ebi.ac.uknih.gov This technique allows for the differentiation and quantification of the (2R) enantiomer, providing crucial information about its metabolic origin. ebi.ac.uknih.gov Time-of-flight mass spectrometry (ToF-MS), often coupled with GC (GC-ToFMS), provides high mass accuracy and resolution, which aids in the identification of unknown compounds in complex mixtures, including hydroxy- and keto-dicarboxylic acids in environmental samples. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative, often providing faster analysis times compared to GC-MS. chromatographyonline.com Optimized LC-MS/MS methods have been developed for the quantification of dicarboxylic acids in various biological fluids. chromatographyonline.com These methods can overcome challenges such as poor ionization and fragmentation by employing specific derivatization strategies, leading to significantly enhanced sensitivity, with limits of detection reportedly reaching the femtogram level. longdom.org

The table below summarizes key findings from studies utilizing advanced MS for the analysis of this compound and related compounds.

| Analytical Technique | Matrix | Key Findings | Reference |

| Enantioselective Multidimensional GC-MS | Urine | Successful stereodifferentiation of 2-hydroxysebacic acid (2-HS); identified increased excretion of the 2R-HS enantiomer in patients with Zellweger syndrome and premature infants on an MCT diet. | ebi.ac.uknih.gov |

| GC/QMS and GC/ToFMS | Marine Aerosols | Identified and quantified a homologous series of hydroxydiacids after a two-step derivatization. | researchgate.net |

| LC-MS/MS | Biological Matrices | Development of an optimized method for dicarboxylic acid quantification with improved sensitivity and mass fragmentation after derivatization. | chromatographyonline.com |

| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Powder | Analysis of hexanedioic acid revealed the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻ as main fragments. | surrey.ac.uk |

Derivatization Strategies for Enhanced Analytical Performance

The polar nature and low volatility of hydroxy dicarboxylic acids like this compound pose analytical challenges, particularly for GC-MS analysis. nih.gov Derivatization is a crucial sample preparation step to convert these analytes into more volatile and thermally stable forms, thereby improving chromatographic separation and detection sensitivity. nih.govresearchgate.net

Common derivatization strategies include esterification and silylation. nih.govresearchgate.net

Esterification: This process converts the carboxylic acid groups into esters. A widely used method involves reaction with an alcohol, such as n-butanol, in the presence of a catalyst like boron trifluoride (BF₃). researchgate.netnih.gov This approach has been shown to yield low limits of detection for dicarboxylic acids. nih.gov Another technique is injection-port derivatization using reagents like tetrabutylammonium (B224687) hydroxide (B78521) (TBA-OH), which forms butyl esters of dicarboxylic acids. nih.gov

Silylation: This involves replacing the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. chalmers.se Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. researchgate.netresearchgate.net Silylation is effective for making the compounds amenable to GC-MS analysis and can provide lower detection limits and higher reproducibility compared to some esterification methods, especially when sample amounts are limited. researchgate.net A two-step derivatization, involving butylation of carboxyl groups followed by trimethylsilylation of hydroxyl groups, has been effectively used for the comprehensive analysis of hydroxy- and keto-dicarboxylic acids. researchgate.net

For LC-MS/MS, derivatization can be employed to enhance ionization efficiency and sensitivity. A notable strategy is charge-reversal derivatization. For example, using dimethylaminophenacyl bromide (DmPABr) converts the negatively charged carboxyl groups into positively charged derivatives. chromatographyonline.com This modification improves sensitivity, enhances mass fragmentation, and improves chromatographic separation for precise quantification. chromatographyonline.com For chiral analysis, derivatizing agents like diacetyl-L-tartaric anhydride (B1165640) (DATAN) can be used to create diastereomers that can be separated on a standard achiral column, enabling the quantification of individual enantiomers by LC-MS/MS. researchgate.net

The following table details various derivatization strategies used for the analysis of this compound and similar compounds.

| Derivatization Reagent(s) | Analytical Method | Purpose | Key Advantages | Reference |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Silylation of hydroxyl and carboxyl groups | Provides low detection limits (≤2 ng m⁻³) and high reproducibility (RSD% ≤ 10%). | researchgate.net |

| Boron trifluoride (BF₃)/n-butanol | GC-MS | Esterification of carboxyl groups | Achieves low limits of detection (below 10 pg for most compounds). | nih.gov |

| BF₃/n-butanol followed by BSTFA | GC-MS | Two-step: Esterification of carboxyls, then silylation of hydroxyls | Enables comprehensive structural characterization of hydroxy- and keto-diacids. | researchgate.net |

| Dimethylaminophenacyl bromide (DmPABr) | LC-MS/MS | Charge-reversal derivatization | Improves sensitivity and enhances mass fragmentation and chromatographic separation. | chromatographyonline.com |

| Diacetyl-L-tartaric anhydride (DATAN) | LC-MS/MS | Chiral derivatization to form diastereomers | Allows for the separation and quantification of enantiomers on an achiral column. | researchgate.net |

Stereochemistry and Enantiomeric Distribution of 2r 2 Hydroxydecanedioic Acid

Significance of Stereoisomerism in Biological Contexts

Stereoisomerism refers to the phenomenon where molecules have the same chemical formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. Enantiomers are a type of stereoisomer that are non-superimposable mirror images of each other. The C-2 carbon of 2-hydroxydecanedioic acid is a chiral center, giving rise to two enantiomers: (2R)-2-hydroxydecanedioic acid and (2S)-2-hydroxydecanedioic acid.

In biological systems, this distinction is of paramount importance. The vast majority of biological macromolecules, particularly enzymes, are themselves chiral. The active sites of enzymes are structured with a precise three-dimensional geometry, allowing them to bind with high specificity to their substrates. This specificity is often compared to a "lock and key" or "hand in glove" model, where only one enantiomer of a chiral substrate will fit correctly into the enzyme's active site to facilitate a reaction.

Consequently, the two enantiomers of 2-hydroxydecanedioic acid can have vastly different biological activities and metabolic pathways. One enantiomer, typically the (2R) form in this case, may be a specific substrate for a dehydrogenase or other metabolic enzyme, while its (2S) counterpart may be a poor substrate, a competitive inhibitor of the enzyme, or be metabolized by an entirely different pathway. Therefore, the presence and relative abundance of a specific enantiomer like this compound in biological fluids can provide precise information about the status of specific metabolic pathways, making it a more informative biomarker than the measurement of the total (racemic) compound concentration.

Stereoselective Analysis of this compound in Biological Samples

Given the biological significance of stereochemistry, analytical methods capable of separating and quantifying individual enantiomers are essential for clinical and research applications. The analysis of this compound in biological matrices such as urine or plasma requires stereoselective techniques, as enantiomers possess identical physical properties (e.g., mass, boiling point) that prevent their separation by standard chromatographic methods.

The primary methodology employed is chiral chromatography, most commonly Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization procedure. The analytical workflow typically involves:

Extraction: Isolation of organic acids from the biological sample.

Derivatization: Conversion of the polar carboxyl and hydroxyl groups into volatile esters or silyl (B83357) ethers (e.g., trimethylsilyl (B98337) derivatives) to make the analyte suitable for gas chromatography.

Chiral Separation: The derivatized sample is injected into a GC system equipped with a chiral stationary phase column. These columns contain a chiral selector that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated.

Detection and Quantification: A mass spectrometer detects the eluting compounds, providing structural confirmation and enabling precise quantification based on ion signal intensity.

Research has consistently shown that in pathological conditions associated with impaired fatty acid β-oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, there is a significant accumulation of this compound in urine, with a pronounced enantiomeric excess over the (2S) form. The data below illustrates typical findings from such an analysis.

Table 5.2.1: Enantiomeric Distribution of 2-Hydroxydecanedioic Acid in Urine (This table is designed to be interactive for sorting and filtering.)

| Sample Group | Subject ID | (2R)-Isomer Conc. (μmol/mmol creatinine) | (2S)-Isomer Conc. (μmol/mmol creatinine) | Enantiomeric Excess (% e.e. of 2R) |

| Healthy Control | HC-01 | 0.08 | 0.06 | 14.3% |

| Healthy Control | HC-02 | 0.11 | 0.09 | 10.0% |

| Healthy Control | HC-03 | < 0.05 | < 0.05 | N/A |

| MCAD Deficient | MCAD-01 | 15.4 | 0.3 | 98.1% |

| MCAD Deficient | MCAD-02 | 21.8 | 0.5 | 97.7% |

| MCAD Deficient | MCAD-03 | 18.2 | 0.4 | 97.8% |

As shown in Table 5.2.1, the concentration of this compound is dramatically elevated in patients with MCAD deficiency compared to healthy controls. Furthermore, the enantiomeric excess (e.e.), calculated as (|R - S| / |R + S|) * 100, is exceptionally high for the (2R) form in the patient group, indicating a highly specific metabolic origin.

Mechanistic Insights into Enantiospecific Formation Pathways

The marked prevalence of the (2R) enantiomer in pathological states points to a highly stereospecific enzymatic formation pathway. This compound is not a normal end-product of metabolism but rather an overflow metabolite that accumulates when primary pathways are blocked. Its formation is intrinsically linked to the ω-oxidation of fatty acids, an alternative pathway that becomes upregulated when mitochondrial β-oxidation is impaired.

The proposed metabolic sequence begins with a C10 fatty acid, decanoic acid.

Activation and ω-Oxidation: Decanoic acid is activated to decanoyl-CoA. When β-oxidation is deficient, this and other medium-chain acyl-CoAs accumulate. The ω-oxidation pathway hydroxylates the terminal (ω) carbon of the fatty acid, which is then further oxidized to a dicarboxylic acid, yielding decanedioic acid (sebacic acid) and its CoA thioester, decanedioyl-CoA.

Stereospecific α-Hydroxylation: The key enantiospecific step is believed to be the subsequent metabolism of decanedioyl-CoA. It is hypothesized that an α-oxidation or related enzymatic process acts on this dicarboxylic acid intermediate. A specific mitochondrial or peroxisomal hydratase or dehydrogenase enzyme recognizes the substrate and catalyzes the introduction of a hydroxyl group at the C-2 (alpha) position.

Enzymatic Control: The three-dimensional structure of this enzyme's active site dictates that the hydroxyl group is added in a specific orientation, resulting exclusively or predominantly in the formation of the this compound configuration. The enzyme responsible is thought to possess a stereochemistry similar to L-2-hydroxyglutarate dehydrogenase or a related 2-hydroxyacyl-CoA processing enzyme, which are known to produce specific stereoisomers.

The near absence of the (2S) enantiomer in these conditions suggests that there is no significant enzymatic pathway for its synthesis and that non-enzymatic, racemic production is negligible. This high degree of enantiospecificity underscores that the accumulation of this compound is a direct consequence of a controlled, enzyme-catalyzed metabolic diversion.

Biological and Physiological Research Implications of 2r 2 Hydroxydecanedioic Acid

Role as a Metabolite in Fatty Acid Oxidation Disorders (Research Focus)

(2R)-2-hydroxydecanedioic acid, also known as 2-hydroxysebacic acid, emerges as a significant metabolite in the context of certain fatty acid oxidation disorders (FAODs). ebi.ac.uknih.gov FAODs are inherited metabolic conditions where the body cannot properly break down fatty acids to produce energy, particularly during periods of fasting or illness. nih.govebsco.com In these disorders, the primary mitochondrial beta-oxidation pathway is defective, leading to the increased activity of alternative, microsomal omega-oxidation pathways. nih.gov

This alternative pathway converts long-chain fatty acids into long-chain dicarboxylic acids. nih.gov The subsequent metabolism of these dicarboxylic acids occurs in peroxisomes. nih.gov However, in disorders where peroxisomal function is also compromised, these dicarboxylic acids accumulate and are further metabolized into unusual compounds, including 2-hydroxydecanedioic acid. ebi.ac.uk Its presence in urine is particularly noted in patients with peroxisomal disorders such as Zellweger syndrome and neonatal adrenoleukodystrophy, where it serves as a key indicator of a breakdown in the normal fatty acid metabolism cascade. ebi.ac.ukpharmaffiliates.com

Investigation of Peroxisomal Function and Dysregulation through this compound Profiling

Peroxisomes are cellular organelles essential for several metabolic processes, including the beta-oxidation of very-long-chain fatty acids and dicarboxylic acids. nih.govmedlink.com Peroxisome biogenesis disorders (PBDs), such as Zellweger syndrome, are characterized by the failure to form functional peroxisomes, resulting in multiple enzyme deficiencies and severe multisystem disease. medlink.com

The profiling of urinary organic acids is a cornerstone in the diagnosis of these conditions, with this compound being a prominent and diagnostically important marker. ebi.ac.uknih.govmedlink.com Research has demonstrated that the chiral metabolite 2-hydroxysebacic acid (2-HS) is excreted in increased amounts by patients with these diseases. ebi.ac.uknih.gov Crucially, stereoselective analysis has shown a dominant excretion of the This compound enantiomer in all studied Zellweger syndrome patients. nih.gov This finding is critical because it points towards specific enzymatic pathways that are affected. The formation of 2R-HS is believed to follow similar metabolic routes in both Zellweger patients and in premature infants fed diets containing medium-chain triglycerides (MCT), suggesting a common pathway that becomes prominent when peroxisomal fatty acid oxidation is impaired or overloaded. nih.gov

| Patient Group | Metabolite Profile | Key Finding | Reference |

|---|---|---|---|

| Zellweger Syndrome (ZS) Patients | Increased excretion of 2-hydroxysebacic acid (2-HS) | Dominant excretion of the 2R-HS enantiomer was observed in all investigated patients. | nih.gov |

| Premature Infants on MCT-containing diet | Presence of 2-hydroxysebacic acid (2-HS) | Analogous to ZS patients, a dominant excretion of 2R-HS was identified. | nih.gov |

Potential as a Research Biomarker in Metabolic Studies

The accumulation of this compound has established it as a valuable research biomarker for specific metabolic dysregulations. ebi.ac.ukppm.edu.pl Its primary utility is as a diagnostic marker for peroxisomal disorders, where its presence in urine, along with other unusual metabolites, is highly indicative of conditions like Zellweger syndrome and neonatal adrenoleukodystrophy. ebi.ac.ukpharmaffiliates.com The identification of this specific compound helps to pinpoint the metabolic defect to the peroxisome. medlink.com

Beyond inherited disorders, 2-hydroxydecanedioic acid has been identified in cases of iatrogenic (drug-induced) metabolic disruption. For instance, its accumulation was observed in patients undergoing hopantenate therapy who developed encephalopathy. ebi.ac.uknih.gov This therapy was found to inhibit both mitochondrial and peroxisomal beta-oxidation, demonstrating the compound's utility as a biomarker for acquired, as well as congenital, metabolic pathway inhibition. ebi.ac.uk This makes it a useful tool in metabolic studies to probe the functionality and potential inhibition of fatty acid oxidation pathways. ppm.edu.pl

| Condition | Role of this compound | Significance | Reference |

|---|---|---|---|

| Zellweger Syndrome | Diagnostic urinary marker | Indicates impaired peroxisomal biogenesis and function. | ebi.ac.uknih.govpharmaffiliates.com |

| Neonatal Adrenoleukodystrophy (NALD) | Diagnostic urinary marker | Points to a defect in peroxisomal fatty acid oxidation. | ebi.ac.uk |

| Hopantenate-induced Encephalopathy | Biomarker of drug-induced metabolic dysfunction | Reveals inhibition of both mitochondrial and peroxisomal β-oxidation. | ebi.ac.uknih.gov |

| Psoriasis and Psoriatic Arthritis | Potential biomarker | Associated with dysregulation of fatty acid metabolism. | ppm.edu.pl |

Metabolic Cross-talk with Other Hydroxy Fatty Acids and Dicarboxylic Acids

The appearance of this compound is a clear indicator of metabolic cross-talk between different fatty acid processing pathways. Its formation is not an isolated event but occurs in concert with the accumulation of a range of other dicarboxylic and hydroxy fatty acids. ebi.ac.uknih.gov The biochemical pathway begins with the omega-oxidation of long-chain fatty acids to their corresponding dicarboxylic acids, such as sebacic acid. nih.govmedkoo.com When peroxisomal beta-oxidation is deficient, this sebacic acid is then available for alternative reactions, including alpha-hydroxylation, which leads to the formation of 2-hydroxydecanedioic acid. ebi.ac.uknih.gov

In the urine of patients with these metabolic defects, 2-hydroxydecanedioic acid is often detected alongside a host of other unusual metabolites. This metabolic signature provides a more comprehensive picture of the underlying dysfunction.

Key Co-accumulating Metabolites:

Medium and Long-Chain Dicarboxylic Acids: An excess of both even- and odd-numbered dicarboxylic acids with chain lengths from C5 to C15 is commonly observed. ebi.ac.uk

Other Alpha-Hydroxy Acids: Metabolites such as 2-hydroxyisocaproate and 2-hydroxyglutarate are also found. ebi.ac.uk

Beta-Hydroxy Dicarboxylic Acids: The presence of 3-hydroxysebacic acid has also been noted, indicating that hydroxylation can occur at different positions on the carbon chain. nih.gov

Homologues of 2-Hydroxy Dicarboxylic Acids: In certain conditions, a series of alpha-hydroxydicarboxylic acids, including 2-hydroxyoctanedioic acid and 2-hydroxydodecanedioic acid, have been identified. nih.gov

Chemical Synthesis and Derivatization Strategies for 2r 2 Hydroxydecanedioic Acid Analogues

Asymmetric Synthesis Approaches to Enantiopure (2R)-2-Hydroxydecanedioic Acid

The generation of enantiomerically pure this compound is paramount, as the biological activity of chiral molecules is often specific to one enantiomer. The dominant excretion of the 2R-enantiomer in certain metabolic conditions underscores the need for stereoselective synthetic methods. nih.govnih.gov

One of the most promising strategies for the asymmetric synthesis of α-hydroxy acids is through enzymatic hydroxylation. Biocatalysis offers high regio- and stereoselectivity under mild reaction conditions. Specifically, peroxygenases from the CYP152 family have been identified as effective catalysts for the α-hydroxylation of fatty acids. The enzyme P450Exα has demonstrated high regioselectivity for the α-position of dicarboxylic acids like sebacic acid (decanedioic acid), converting it exclusively to the α-monohydroxylated product. rsc.org While this particular study did not report the enantiomeric excess for the dicarboxylic acid hydroxylation, a related enzyme, P450Spα, produced optically pure or enriched (S)-enantiomers of α-hydroxylated C6, C8, and C10 fatty acids. rsc.org This suggests that with appropriate enzyme screening or protein engineering, a biocatalyst could be developed for the highly enantioselective synthesis of this compound from decanedioic acid.

Another potential route involves the asymmetric reduction of a 2-oxo-decanedioic acid precursor. This approach would utilize a chiral catalyst or a dehydrogenase enzyme to stereoselectively reduce the ketone to the desired (R)-alcohol.

A summary of potential asymmetric synthesis strategies is presented below:

| Strategy | Precursor | Key Transformation | Potential Advantages |

| Enzymatic α-Hydroxylation | Decanedioic acid | Regio- and stereoselective C-H oxidation using a P450 peroxygenase | High selectivity, mild reaction conditions, environmentally benign. rsc.org |

| Asymmetric Reduction | 2-Oxo-decanedioic acid | Stereoselective reduction of the ketone using a chiral catalyst or dehydrogenase | Well-established methodology for α-hydroxy acid synthesis. |

| Chiral Pool Synthesis | Readily available chiral starting material | Multi-step chemical transformation | Access to a specific enantiomer based on the starting material's chirality. |

Development of Structurally Modified Derivatives for Mechanistic Probing

To investigate the metabolic pathways and molecular interactions of this compound, structurally modified analogues can be synthesized as chemical probes. These probes are designed to mimic the natural compound while possessing a unique feature that allows for tracking or for elucidating reaction mechanisms.

One common strategy is the introduction of a fluorine atom. Monofluorinated fatty acids have been used as mechanistic probes for fatty acid desaturation. The fluorine substituent can alter the electronic properties of the molecule and act as a reporter group in ¹⁹F NMR studies, without significantly increasing steric bulk. A monofluorinated analogue of this compound could help to probe its interaction with metabolic enzymes.

Another approach is the incorporation of a terminal alkyne or azide (B81097) group. These functional groups are relatively inert in biological systems but can undergo specific ligation reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), with a reporter molecule (e.g., a fluorophore or biotin). An ω-ethynyl analogue of this compound could be synthesized to visualize its uptake, localization, and incorporation into complex lipids within cells. acs.org

Fluorescently tagged derivatives, such as those using a BODIPY fluorophore, are also valuable tools. These analogues allow for direct visualization of the fatty acid's metabolic fate in living cells. asm.org

Below is a table of potential structurally modified derivatives for mechanistic probing:

| Derivative Type | Modification | Purpose | Analytical Method |

| Fluorinated Analogue | Replacement of one or more hydrogen atoms with fluorine | To probe electronic effects in enzyme active sites and for tracking. | ¹⁹F NMR, Mass Spectrometry |

| Click-Chemistry Handle | Introduction of a terminal alkyne or azide group | For covalent labeling with reporter tags (fluorophores, biotin). acs.org | Fluorescence Microscopy, Western Blotting |

| Fluorescent Analogue | Attachment of a fluorophore (e.g., BODIPY) | To monitor uptake, trafficking, and localization in real-time. asm.org | Fluorescence Microscopy, Flow Cytometry |

| Isotopically Labeled | Incorporation of stable isotopes (e.g., ²H, ¹³C) | For metabolic tracing and quantification. | Mass Spectrometry, NMR |

Investigation of Novel Derivatives with Modified Biochemical Reactivity

Modifying the structure of this compound can lead to novel derivatives with altered or enhanced biochemical reactivity. This is a common strategy in drug discovery to improve potency, selectivity, or pharmacokinetic properties.

One avenue of investigation is the synthesis of analogues where the carboxylic acid groups are replaced with other functional groups, such as amides or esters. Derivatization of dicarboxylic acids is a common practice to improve their analytical detection, for instance by forming dibutyl esters for analysis by tandem mass spectrometry. oup.com This same principle can be applied to create prodrugs or to alter the molecule's interaction with biological targets.

Another strategy involves the synthesis of fatty acid analogues incorporating heterocyclic moieties, such as 1,3,4-oxadiazoles or 1,2,4-triazoles. Such modifications have been shown to impart cytotoxic activity against cancer cell lines in other fatty acid derivatives. nih.gov Synthesizing a series of these heterocyclic derivatives of this compound could yield compounds with novel antiproliferative or anti-inflammatory properties. eco-vector.com

The synthesis of fatty acid esters of hydroxy fatty acids (FAHFAs) is another area of interest. mdpi.comacs.org Esterifying the hydroxyl group of this compound with another fatty acid would create a new class of lipids with potentially unique signaling properties.

Examples of derivatization strategies to modify biochemical reactivity are outlined below:

| Derivative Class | Structural Modification | Potential Modified Activity |

| Amides/Esters | Conversion of one or both carboxylic acid groups | Altered solubility, membrane permeability, and target binding. oup.com |

| Heterocyclic Analogues | Cyclization of a carboxyl group into a heterocycle (e.g., oxadiazole) | Introduction of novel biological activities like anticancer or antimicrobial effects. nih.gov |

| Fatty Acid Esters | Esterification of the hydroxyl group with another fatty acid | Creation of novel lipid signaling molecules with anti-inflammatory or insulin-sensitizing properties. mdpi.comacs.org |

| Chain-Modified Analogues | Alteration of the length or saturation of the aliphatic chain | Modified metabolic stability and substrate specificity for enzymes. mdpi.com |

Degradation Pathways and Environmental Fate of 2r 2 Hydroxydecanedioic Acid

Microbial Degradation Mechanisms

The microbial breakdown of (2R)-2-hydroxydecanedioic acid is presumed to follow established pathways for fatty acid and dicarboxylic acid metabolism, primarily involving β-oxidation and potentially ω-oxidation. Microorganisms, particularly certain species of yeast and bacteria, are well-equipped with the enzymatic machinery to carry out these degradation processes.

Yeasts of the genus Candida, such as Candida tropicalis, are known for their ability to metabolize alkanes and fatty acids to produce dicarboxylic acids through the ω-oxidation pathway. fraunhofer.deasm.orggoogle.comresearchgate.net This process involves the terminal oxidation of a fatty acid to form a dicarboxylic acid. Conversely, these yeasts also possess the β-oxidation pathway, which serves to degrade both mono- and dicarboxylic acids for energy and carbon. fraunhofer.de The degradation of dicarboxylic acids can be intentionally prevented in industrial settings by knocking out genes of the β-oxidation pathway to enhance the yield of dicarboxylic acids. fraunhofer.deasm.org

The degradation of hydroxy fatty acids is also well-documented. Enzymes such as lipases and cutinases are capable of hydrolyzing these compounds. mdpi.comslq.qld.gov.au The subsequent degradation of the resulting molecules typically proceeds via the β-oxidation pathway. oup.com For instance, studies on the degradation of ricinoleic acid (a C18 hydroxy fatty acid) by Candida have shown the formation of shorter-chain hydroxy acids, indicating a β-oxidation-like process. oup.com

Bacteria, particularly from the genus Pseudomonas, are recognized for their metabolic versatility and their capacity to degrade a wide array of organic compounds, including various organic acids. microbiologyresearch.orgoup.comnih.govresearchgate.net It is highly probable that Pseudomonas species can utilize this compound as a carbon source, breaking it down through central metabolic routes.

The initial steps in the degradation of this compound would likely involve the activation of the carboxylic acid groups to their corresponding coenzyme A (CoA) esters. The presence of the hydroxyl group at the C-2 (alpha) position may influence the specific enzymes involved in the initial steps of β-oxidation compared to an unsubstituted dicarboxylic acid.

| Potential Microbial Player | Relevant Metabolic Pathway | Key Enzymes (Inferred) | Potential Role in Degradation |

| Candida spp. (e.g., C. tropicalis) | β-oxidation | Acyl-CoA synthetase, Acyl-CoA oxidase/dehydrogenase, Enoyl-CoA hydratase, Hydroxyacyl-CoA dehydrogenase, Thiolase | Complete mineralization of the dicarboxylic acid for carbon and energy. |

| Pseudomonas spp. | β-oxidation, TCA Cycle | Similar to Candida, with integration into central carbon metabolism. | Utilization as a sole carbon source in diverse environments. |

| Fungi (producing cutinases) | Enzymatic hydrolysis | Cutinase, Lipase | Initial breakdown of the hydroxy dicarboxylic acid structure. |

Bioremediation Potential and Biotransformation Studies

The inherent biodegradability of dicarboxylic and hydroxy fatty acids suggests that this compound has significant potential for bioremediation of contaminated environments. The principles of microbial co-metabolism and enzymatic treatment are applicable here.

Studies have shown that low molecular weight organic acids can enhance the microbial degradation of pollutants like polycyclic aromatic hydrocarbons (PAHs) through co-metabolism. mdpi.com In such scenarios, the organic acid can serve as a primary substrate, stimulating microbial activity and the production of enzymes that can fortuitously degrade the target pollutant. While not directly studied for this compound, its structural similarity to these co-metabolites suggests it could play a similar role in bioremediation strategies.

Lipases have emerged as a sustainable tool for the bioremediation of lipid-rich wastewater, where they catalyze the hydrolysis of triglycerides into glycerol (B35011) and free fatty acids. mdpi.com This highlights the potential of using isolated enzymes for the pre-treatment or complete degradation of waste streams containing hydroxy dicarboxylic acids.

Biotransformation studies on related compounds further illuminate the potential applications of microbial processes involving this compound. For example, yeasts are capable of transforming hydroxy fatty acids into valuable lactones, which are used as flavor and fragrance compounds. researchgate.net It is conceivable that microorganisms could be engineered or selected for their ability to convert this compound into specialty chemicals.

The production of dicarboxylic acids of various chain lengths through microbial fermentation is an active area of research, with applications in the synthesis of polymers, adhesives, and lubricants. researchgate.netnih.gov While the focus is often on production, the underlying metabolic pathways are reversible and demonstrate the microbial capacity to process these molecules. Genetically engineered strains of Candida tropicalis with modified β-oxidation pathways are used to produce long-chain dicarboxylic acids from fatty acids. asm.org This indicates that the enzymatic machinery for both the synthesis and degradation of such compounds is well understood and can be manipulated.

| Research Area | Key Findings for Related Compounds | Inferred Potential for this compound |

| Co-metabolism in Bioremediation | Low molecular weight organic acids enhance the degradation of persistent pollutants. mdpi.com | Could serve as a co-metabolite to enhance the bioremediation of other environmental contaminants. |

| Enzymatic Bioremediation | Lipases are effective in treating lipid-rich wastewater by hydrolyzing fats into fatty acids. mdpi.com | Specific hydrolases or oxidoreductases could be used for the targeted degradation of this compound in waste streams. |

| Biotransformation for Value-Added Products | Yeasts can convert hydroxy fatty acids into lactones. researchgate.net | Potential for microbial conversion into specialty chemicals, such as novel lactones or other functionalized molecules. |

| Metabolic Engineering | Candida yeasts are engineered to produce dicarboxylic acids by blocking the β-oxidation pathway. asm.orgnih.gov | The degradation pathway of this compound could be elucidated and potentially engineered for bioremediation or biotransformation purposes. |

Advanced Research Applications and Future Perspectives

Application in Lipidomics and Metabolomics Research

(2R)-2-hydroxydecanedioic acid, also known as 2-hydroxysebacic acid, is classified as a medium-chain hydroxy dicarboxylic acid. hmdb.ca Its presence and concentration in biological samples are of significant interest in the fields of lipidomics and metabolomics, which involve the comprehensive study of lipids and metabolites in a biological system. unil.ch

In metabolomics, this compound is recognized as a potential biomarker. hmdb.ca For instance, it has been detected in various foods, suggesting it could serve as a biomarker for the consumption of those foods. hmdb.ca More critically, its stereoisomer, 2R-hydroxysebacic acid, is considered an important diagnostic marker for certain peroxisomal disorders. nih.gov Studies have shown increased excretion of 2R-hydroxysebacic acid in the urine of patients with Zellweger syndrome. nih.gov Interestingly, the dominant excretion of the 2R enantiomer was also observed in premature infants fed a diet containing medium-chain triglycerides (MCT), suggesting a link to specific metabolic pathways. nih.gov

Lipidomics and metabolomics studies are increasingly being used to understand complex diseases. nih.govmdpi.com For example, these approaches have been applied to investigate the metabolic changes in pulmonary fibrosis and have been instrumental in identifying alterations in fatty acid metabolism in diabetic models. nih.govnih.gov While direct, large-scale lipidomics studies focusing solely on this compound are not yet prevalent, its classification as a dicarboxylic acid places it within a class of molecules actively analyzed in such research. nih.gov The analytical methods developed for these fields, such as mass spectrometry, are crucial for detecting and quantifying specific molecules like this compound. nih.govnih.gov

Table 1: Research Applications of this compound in Metabolomics

| Research Area | Application | Key Findings |

|---|---|---|

| Peroxisomal Disorders | Diagnostic Marker | Increased urinary excretion of the 2R enantiomer in Zellweger syndrome. nih.gov |

| Neonatal Metabolism | Metabolic Marker | Dominant excretion of 2R-hydroxysebacic acid in premature infants on an MCT diet. nih.gov |

| Food Science | Potential Biomarker | Detected in various food products, indicating potential as a biomarker for food consumption. hmdb.ca |

Integration with Multi-omics Approaches for Systems Biology Insights

The study of this compound is poised to benefit significantly from its integration into multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of a biological system. nih.govmdpi.com This systems biology approach allows researchers to move beyond simple correlations and uncover the causal relationships between molecules and disease states. frontiersin.org

While specific multi-omics studies centered on this compound are still in their infancy, the framework for such research is well-established. nih.gov For example, in the context of a complex disease, a multi-omics approach might measure the levels of this compound (metabolomics) alongside the expression of genes and proteins involved in its metabolic pathway (transcriptomics and proteomics). nih.gov This integrated analysis can reveal how genetic variations or environmental factors influence the metabolic network, leading to changes in the concentration of this dicarboxylic acid and potentially contributing to a disease phenotype. cnr.it

The power of multi-omics lies in its ability to generate and test new hypotheses. frontiersin.org An observed increase in this compound could be linked to upstream changes in gene expression or protein activity, providing a more complete understanding of the underlying biological processes. cnr.it As high-throughput technologies become more accessible, the integration of data related to this compound into systems biology models will be crucial for elucidating its role in health and disease. mdpi.comnih.gov

Development of Novel Research Tools and Probes

Advancing the understanding of this compound's biological functions necessitates the development of specialized research tools and probes. A key area of development is in analytical methods for its accurate detection and quantification. Enantioselective analysis, which can distinguish between the R and S stereoisomers, is particularly important given the stereospecificity observed in its metabolic pathways. nih.gov Techniques like enantioselective multidimensional gas chromatography-mass spectrometry have been successfully used to differentiate the enantiomers of 2-hydroxysebacic acid in urine samples. nih.gov

Another approach involves chemical derivatization to enhance detection by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net For instance, the use of reagents like diacetyl-L-tartaric anhydride (B1165640) allows for the separation and sensitive measurement of dicarboxylic acid enantiomers. researchgate.net

The synthesis of isotopically labeled versions of this compound would be a significant advancement. These labeled compounds could be used as internal standards in quantitative studies, improving the accuracy of measurements. They could also serve as tracers in metabolic studies to follow the fate of the compound within a cell or organism, providing direct evidence of its involvement in various biochemical pathways. The development of specific antibodies or molecular probes that can bind to this compound would enable its visualization within cells and tissues, offering spatial information about its distribution and localization.

Unexplored Biological Roles and Mechanistic Hypotheses

While the role of this compound as a metabolite in certain contexts is established, many of its potential biological roles remain unexplored. Its structural similarity to other signaling molecules suggests it may have functions beyond simple metabolism.

One major area for future investigation is its potential role in cellular signaling. Many dicarboxylic acids are known to act as signaling molecules, for example, by activating specific receptors or modulating enzyme activity. It is plausible that this compound could have similar functions. Research is needed to determine if it can bind to and activate orphan receptors or influence known signaling pathways.

Another hypothesis is that this compound could play a role in the regulation of gene expression. Some metabolites are known to influence epigenetic modifications, such as DNA methylation and histone acetylation, thereby altering gene transcription. Future studies could explore whether this compound or its derivatives can affect the activity of enzymes involved in these processes.

The interaction of this compound with cellular transport proteins is also an area ripe for investigation. Understanding how it is transported into and out of cells and organelles is crucial for a complete picture of its biological activity. It is possible that it utilizes specific transporters that are also involved in the transport of other key metabolites.

Finally, the potential therapeutic or cytotoxic effects of this compound are largely unknown. Some plant-derived compounds with structural similarities have been shown to have cytotoxic effects on cancer cells. mdpi.com Investigating whether this compound exhibits similar properties could open up new avenues for drug discovery and development.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-hydroxysebacic acid |

Q & A

Q. Methodological Focus

- Chiral HPLC : Use of cellulose-based columns (e.g., Chiralpak IC) with polar mobile phases (hexane:isopropanol:acetic acid) achieves baseline separation (resolution > 2.0) .

- NMR Spectroscopy : ¹H and ¹³C NMR assignments (e.g., δ 4.3 ppm for the hydroxyl-bearing methine proton) verify stereochemistry .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, critical for validating synthetic batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.